
Exatecan Intermediate 4 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan Intermediate 4 (dihydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. It is primarily used for research in a variety of cancers, including ovarian, lung, and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exatecan Intermediate 4 (dihydrochloride) is typically synthesized through a series of chemical reactions involving the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Exatecan Intermediate 4 (dihydrochloride) involves large-scale chemical synthesis using automated reactors and purification systems. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Exatecan Intermediate 4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Exatecan Intermediate 4 (dihydrochloride) that are used in further synthesis steps to produce Exatecan and other related compounds .
Scientific Research Applications
Exatecan Intermediate 4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Exatecan and other camptothecin analogs.
Biology: The compound is used in studies to understand the mechanisms of DNA interaction and tumor inhibition.
Medicine: Exatecan Intermediate 4 (dihydrochloride) is used in the development of anticancer drugs and in preclinical and clinical trials to evaluate their efficacy.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Exatecan and related drugs
Mechanism of Action
Exatecan Intermediate 4 (dihydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. This interaction leads to the formation of DNA-topoisomerase I cleavage complexes, which cause DNA damage and ultimately result in the inhibition of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Exatecan Intermediate 4 (dihydrochloride) is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Topotecan: Another camptothecin analog used as an anticancer agent.
Irinotecan: A camptothecin derivative used in cancer treatment.
SN-38: The active metabolite of Irinotecan, which also inhibits topoisomerase I
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
Properties
Molecular Formula |
C11H15Cl2FN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |
InChI |
InChI=1S/C11H13FN2O.2ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;;/h4,8H,2-3,13-14H2,1H3;2*1H |
InChI Key |
LIONDNIEZAYMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


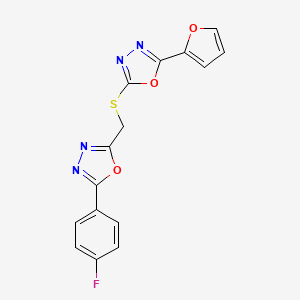
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
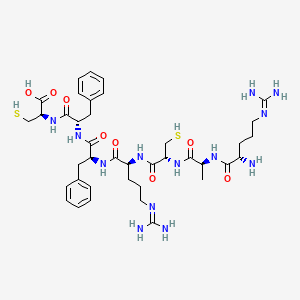
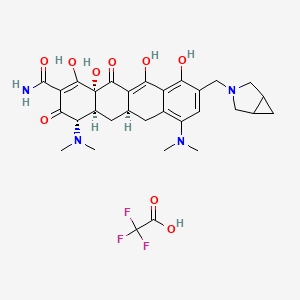
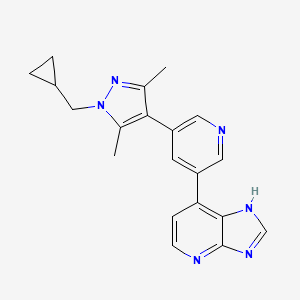
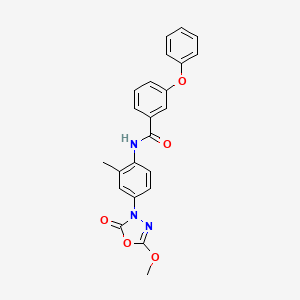
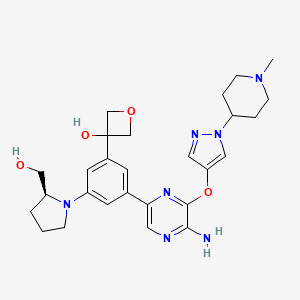

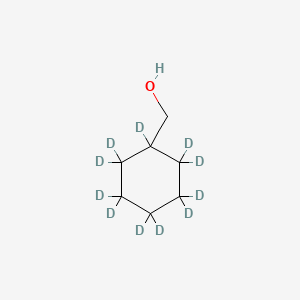

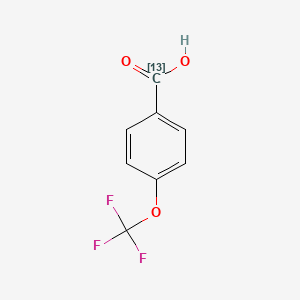
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
